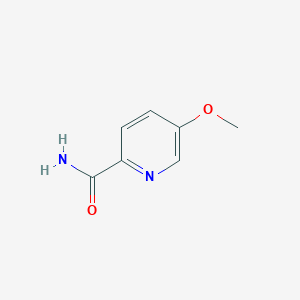

5-Methoxypicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEBKDXTQLXCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607953 |

Source

|

| Record name | 5-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-65-8 |

Source

|

| Record name | 5-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypicolinamide

Abstract

5-Methoxypicolinamide is a key pyridine derivative utilized in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group and an amide functional group on a pyridine ring, imparts unique electronic and steric properties that are valuable in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic and chromatographic techniques. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, purify, and validate this important chemical entity.

Introduction and Significance

Picolinamides, or pyridine-2-carboxamides, are a class of compounds that have garnered significant attention in pharmaceutical research. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the amide group can participate in extensive hydrogen bonding networks. These features make the picolinamide scaffold a privileged structure in drug design, often used as a directing group in C-H activation reactions or as a core component of biologically active molecules.[1][2]

The introduction of a methoxy group at the 5-position of the pyridine ring, as in this compound, modulates the molecule's lipophilicity, electronic distribution, and metabolic stability. This substituent can influence protein-ligand interactions and pharmacokinetic properties, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery programs. For instance, various substituted picolinamides have been investigated for their potential as cytotoxic agents and enzyme inhibitors.[3][4]

This guide focuses on a practical and efficient synthesis of this compound starting from the commercially available precursor, 2-cyano-5-methoxypyridine. The chosen method involves the controlled hydrolysis of the nitrile group to the primary amide, a common and reliable transformation in organic synthesis.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the hydrolysis of 2-cyano-5-methoxypyridine. This method is advantageous due to the availability of the starting material and the generally high yields of the reaction.[5][6][7] The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis and characterization of this compound.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a primary amide under acidic conditions is a classic and well-understood reaction.[8] The mechanism proceeds through the following key steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., sulfuric acid), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.

-

Proton Transfer: A series of proton transfers occurs, leading to the formation of a tautomeric intermediate of the amide, an imidic acid.

-

Tautomerization: The imidic acid intermediate quickly tautomerizes to the more stable amide form to yield this compound.

Controlling the reaction conditions, particularly temperature and reaction time, is crucial. Overly harsh conditions or prolonged reaction times can lead to the further hydrolysis of the amide to the corresponding carboxylic acid (5-methoxypicolinic acid).[9]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.[10][11][12]

Materials and Reagents:

-

2-Cyano-5-methoxypyridine (CAS: 89809-63-2)[6]

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyano-5-methoxypyridine (5.0 g, 37.3 mmol).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (15 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a large beaker with stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done carefully as it will generate CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various applications, including its suitability as a drug candidate according to guidelines like Lipinski's Rule of Five.[13][14]

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Data not widely published; requires experimental determination | DSC/Melting Point Apparatus |

| LogP (Predicted) | ~0.5 - 1.0 | Computational (e.g., SwissADME)[14] |

| TPSA (Predicted) | 67.5 Ų | Computational[14] |

| H-Bond Donors | 1 (from -NH₂) | Structural Analysis |

| H-Bond Acceptors | 3 (N-pyridine, O-methoxy, O-carbonyl) | Structural Analysis |

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure.[15][16][17][18]

Caption: Relationship between structural features and expected spectroscopic signals.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the molecule. The expected signals for this compound (in CDCl₃ or DMSO-d₆) are:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns (doublets, doublets of doublets) will confirm the substitution pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm, integrating to 3H.

-

Amide Protons (-NH₂): Two broad singlets in the region of δ 5.5-8.0 ppm, which may be exchangeable with D₂O.[19]

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon skeleton:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups:[15]

-

N-H Stretching: Two distinct bands (symmetric and asymmetric) in the range of 3100-3400 cm⁻¹ are characteristic of a primary amide.[19]

-

C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹ indicates the presence of the amide carbonyl group.

-

C-O Stretching: An absorption band around 1250 cm⁻¹ corresponding to the aryl ether C-O stretch.

-

C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 152 or 153, respectively, confirming the molecular formula C₇H₈N₂O₂. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound.[19]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed. The final product should ideally show a single major peak with a purity of >98% by peak area integration.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with care.[11][12]

-

General Precautions: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

-

Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme caution. The neutralization step with sodium bicarbonate will produce gas and should be performed slowly in a large, open container to avoid pressure buildup.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound via the acid-catalyzed hydrolysis of 2-cyano-5-methoxypyridine. The causality behind the synthetic strategy and the importance of controlled reaction conditions have been explained. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, has been detailed to provide a self-validating system for confirming the structure and purity of the final product. By following the protocols and understanding the characterization data presented herein, researchers can confidently produce and validate high-quality this compound for use in drug discovery and materials science applications.

References

- Spring, D. R. et al. The reductive cleavage of picolinic amides. Organic & Biomolecular Chemistry.

-

Dey, S. et al. (2018). The Reductive Cleavage Of Picolinic Amides. ResearchGate. Available at: [Link]

-

Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. Cleanchem. Available at: [Link]

-

Fife, T. H. & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

-

The Good Scents Company. (n.d.). picolinamide. The Good Scents Company. Available at: [Link]

-

CP Lab Safety. (n.d.). 2-Picolinamide, 25g, Each. CP Lab Safety. Available at: [Link]

-

Jellinek, H. H. G. & Urwin, J. R. (1954). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry. Available at: [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

-

Liu, Z. et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

LibreTexts Chemistry. (2023). The Hydrolysis of Amides. LibreTexts Chemistry. Available at: [Link]

-

Arfaoui, Y. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. Available at: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available at: [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. LibreTexts Chemistry. Available at: [Link]

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. picolinamide, 1452-77-3 [thegoodscentscompany.com]

- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Cyano-5-methoxypyridine-4-carboxamide (EVT-3496822) | 89054-96-6 [evitachem.com]

- 6. 2-Cyano-5-methoxypyridine | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fiveable.me [fiveable.me]

- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

The Picolinamide Scaffold: A Versatile Framework for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The picolinamide scaffold, a pyridine ring with a carboxamide group at the 2-position, represents a privileged structure in medicinal chemistry. While the biological activity of 5-methoxypicolinamide itself is not extensively documented in publicly available research, the broader picolinamide class and its derivatives have demonstrated a remarkable range of biological activities. This guide provides a comprehensive overview of the known biological functions of picolinamide-containing compounds, their mechanisms of action, and the experimental methodologies used to characterize them. The focus will be on the well-documented antitumor, antibacterial, and antifungal properties of various picolinamide derivatives, offering insights for researchers and drug development professionals working with this versatile chemical entity.

I. Antitumor Activity of Picolinamide Derivatives

Several studies have highlighted the potential of picolinamide derivatives as potent antitumor agents. These compounds have been shown to exhibit significant anti-proliferative activity against a variety of human cancer cell lines, often surpassing the efficacy of established drugs like sorafenib.[1][2]

A. Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A key mechanism underlying the antitumor effects of some picolinamide derivatives is the inhibition of specific kinases involved in cell cycle progression and proliferation. For instance, N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, a crucial regulator of mitosis.[1][3] Overexpression of Aurora kinases is common in many human tumors, making them attractive targets for cancer therapy.[3] Molecular docking studies have further elucidated the stable interactions between these picolinamide derivatives and the ATP-binding pocket of Aurora-B kinase, providing a rationale for their inhibitory activity.[1][3]

In addition to kinase inhibition, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to induce apoptosis and necrosis in cancer cells.[4][5] These compounds can also suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]

B. In Vitro Evaluation of Antitumor Activity

The cytotoxic effects of picolinamide derivatives are typically assessed using in vitro cell proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate human cancer cell lines (e.g., HepG2, HCT116, A549, H460, HT-29) in 96-well plates at a suitable density and allow them to adhere overnight.[2][4][5]

-

Compound Treatment: Treat the cells with various concentrations of the picolinamide derivatives for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (e.g., sorafenib).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

C. Quantitative Data: Cytotoxic Activity of Picolinamide Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-methyl-4-phenoxypicolinamide derivatives | A549 (non-small cell lung cancer) | 3.6 (for compound 8e) | [2] |

| H460 (non-small cell lung cancer) | 1.7 (for compound 8e) | [2] | |

| HT-29 (colorectal cancer) | 3.0 (for compound 8e) | [2] | |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2 (liver cancer) | Low micromolar range | [4][5] |

| HCT116 (colon cancer) | Low micromolar range | [4][5] | |

| N-methylpicolinamide-4-thiol derivatives | Various human cancer cell lines | Potent and broad-spectrum | [1][3] |

D. Visualizing the Antitumor Mechanism: Aurora Kinase Inhibition

Caption: Picolinamide derivatives can inhibit Aurora-B kinase, disrupting mitotic progression and leading to apoptosis in cancer cells.

II. Antibacterial Activity of Picolinamide Derivatives

The picolinamide scaffold has also been explored for its antibacterial properties, with a particular focus on developing agents with selective activity against pathogenic bacteria to minimize disruption of the normal gut microbiota.

A. Selective Targeting of Clostridioides difficile

A significant breakthrough has been the development of picolinamide antibacterials that exhibit potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[6][7] By modifying the picolinamide core, researchers have achieved over 1000-fold selectivity for C. difficile compared to other bacteria like MRSA.[6] This selectivity is crucial for preventing the gut dysbiosis that often leads to recurrent C. difficile infections.[6]

B. Mechanism of Action: Cell Wall Biosynthesis Inhibition

The antibacterial activity of these selective picolinamide compounds is attributed to the inhibition of cell wall biosynthesis.[7] Macromolecular biosynthesis assays have confirmed that these compounds specifically interfere with this essential bacterial process.[7]

C. In Vitro Evaluation of Antibacterial Activity

The potency and selectivity of picolinamide antibacterials are determined by measuring their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

-

Bacterial Strains: Use standard strains of C. difficile, as well as other representative gut bacteria (e.g., Bifidobacterium longum) and pathogenic bacteria (e.g., MRSA).

-

Compound Preparation: Prepare serial dilutions of the picolinamide compounds in an appropriate growth medium.

-

Inoculation: Inoculate the wells of a microtiter plate with a standardized suspension of each bacterial strain.

-

Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for C. difficile).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Quantitative Data: Antibacterial Activity and Selectivity

| Compound | Target Organism | MIC (µg/mL) | Selectivity (MICgut bacteria/MICC. difficile) | Reference |

| Picolinamide 87 | C. difficile | 0.125 | 32 to 128 | [6] |

| MRSA | 128 | [6] | ||

| Vancomycin | C. difficile | 0.5 to 64 | [6][7] | |

| Metronidazole | C. difficile | 4 to 128 | [6] | |

| Fidaxomicin | C. difficile | 1 to 512 | [6] |

III. Antifungal Activity of Picolinamide Derivatives

The picolinamide scaffold has also shown promise in the development of novel antifungal agents, addressing the urgent need for new treatments for invasive fungal infections.

A. Mechanism of Action: Inhibition of Sec14p

Chemogenomic profiling has identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the essential target for certain picolinamide-containing compounds.[8] Sec14p plays a crucial role in lipid metabolism and signaling, and its inhibition leads to fungal cell death.[8] X-ray co-crystal structures of Sec14p in complex with these inhibitors have confirmed their binding to the lipid-binding pocket, providing a structural basis for their mechanism of action and paving the way for rational drug design.[8]

B. Visualizing the Antifungal Mechanism: Sec14p Inhibition

Caption: Picolinamide derivatives can inhibit the fungal protein Sec14p by binding to its lipid-binding pocket, thereby disrupting essential lipid transport and signaling pathways.

IV. Other Potential Therapeutic Applications

The versatility of the picolinamide scaffold extends beyond antimicrobial and anticancer activities.

-

Metabolic Diseases: Picolinamide and pyrimidine-4-carboxamide compounds have been patented as selective inhibitors of the 11β-HSD1 enzyme.[9] This enzyme is involved in the regulation of glucocorticoids, suggesting that its inhibitors could be useful for treating metabolic diseases such as type 2 diabetes, obesity, and hypertension.[9]

-

Neurological Disorders: A picolinamide derivative, VU0424238, has been identified as a novel negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[10] Given the role of mGlu5 in the central nervous system, such compounds have potential therapeutic applications in a wide range of conditions, including addiction, anxiety, and neurodegenerative diseases.[10]

V. Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives often involves standard amide bond formation reactions. A common starting material is picolinic acid, which can be activated to the corresponding acid chloride.[3][11] This activated intermediate can then be reacted with a variety of amines to generate a diverse library of picolinamide derivatives.[3][5]

General Synthetic Workflow

Caption: A general workflow for the synthesis of picolinamide derivatives.

VI. Conclusion and Future Directions

The picolinamide scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. While direct research on this compound is limited, the extensive studies on its derivatives underscore the potential of this chemical class. Future research should continue to explore the vast chemical space around the picolinamide core to identify new compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Further elucidation of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The development of picolinamide-based drugs for cancer, infectious diseases, metabolic disorders, and neurological conditions remains a promising avenue for addressing unmet medical needs.

VII. References

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Available at: --INVALID-LINK--

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. Available at: --INVALID-LINK--

-

Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (n.d.). PMC. Available at: --INVALID-LINK--

-

Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (n.d.). NIH. Available at: --INVALID-LINK--

-

KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. (n.d.). Google Patents. Available at: --INVALID-LINK--

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Available at: --INVALID-LINK--

-

Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. (n.d.). PMC. Available at: --INVALID-LINK--

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available at: --INVALID-LINK--

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PMC. Available at: --INVALID-LINK--

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (n.d.). PMC. Available at: --INVALID-LINK--

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: --INVALID-LINK--

References

- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 10. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypicolinamide

Introduction: Contextualizing 5-Methoxypicolinamide in Drug Discovery

This compound is a pyridinecarboxamide derivative characterized by a methoxy group at the 5-position and a primary amide at the 2-position of the pyridine ring. As a structural motif, the picolinamide scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a range of biologically active molecules. The precise positioning of the methoxy and amide groups profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. For researchers in drug development and medicinal chemistry, a thorough understanding of these foundational parameters is not merely academic; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior. We will delve into the structural and electronic properties, solubility, and lipophilicity, supported by established experimental methodologies and in silico predictions, to provide a holistic view of this compound's chemical identity.

Section 1: Chemical Identity and Core Physicochemical Parameters

A molecule's fundamental properties are dictated by its structure. The IUPAC name for the compound is 5-methoxypyridine-2-carboxamide. The presence of the pyridine nitrogen, the methoxy group, and the carboxamide functionality establishes a unique electronic and steric landscape that governs its interactions.

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental reports, other values are predicted using well-validated computational models, a common and necessary practice in modern drug discovery when empirical data is not yet available.

Table 1: Key Identifiers and Structural Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | 5-methoxypyridine-2-carboxamide | N/A |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 26574-29-8 | N/A |

| Canonical SMILES | COC1=CC=C(N=C1)C(=O)N | N/A |

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Details and Significance |

| Melting Point | Data not available | The melting point provides insight into the crystal lattice energy and purity of the compound. For analogous picolinamides, melting points can range significantly based on substitution patterns. |

| Boiling Point | Data not available | Due to the high potential for intermolecular hydrogen bonding, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. |

| pKa | Data not available (Predicted) | The pyridine nitrogen is expected to be weakly basic (pKa ~2-3), while the amide N-H is very weakly acidic (pKa >16). This dictates the ionization state in physiological pH ranges, impacting solubility and membrane transport. |

| LogP (Octanol/Water) | 0.509 (Predicted) | This value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. A low positive LogP is often desirable for oral drug candidates, as it can facilitate both dissolution in the gut and permeation across cell membranes. |

| Water Solubility | 2.83 mg/mL (Predicted) | The predicted solubility suggests the compound is moderately soluble in water.[2] This is a critical parameter for oral bioavailability and the development of aqueous formulations. |

| Physical Form | White to light yellow powder/crystal | [3] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | This value, derived from the polar fragments (amide and methoxy groups), suggests good potential for oral absorption and cell permeability. Molecules with a TPSA < 140 Ų are often considered to have favorable transport properties. |

Section 2: Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical research. The following section outlines the expected spectral characteristics of this compound, which are essential for its unambiguous identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy protons, and the amide protons. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, or para relationships. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm, and the amide protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself will be a sharp signal around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.

-

C=O stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

C-O stretching (Methoxy): A strong band in the 1200-1300 cm⁻¹ region.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical of the pyridine ring.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 153.06). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Section 3: Experimental Determination of Key Properties

To ensure scientific rigor, physicochemical properties should be determined using standardized, validated protocols. Below are methodologies for measuring two critical parameters: solubility and lipophilicity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium. The choice of 37°C is often used to mimic physiological conditions.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Self-Validation: The protocol's integrity is maintained by running the experiment in triplicate, ensuring the standard curve has a high correlation coefficient (R² > 0.99), and visually confirming the presence of undissolved solid at the end of the equilibration period.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: LogP Determination (Reverse-Phase HPLC Method)

While the shake-flask method is the traditional way to measure LogP, HPLC-based methods are faster and use less material. This method correlates a compound's retention time on a nonpolar column with the known LogP values of a set of standard compounds.

Methodology:

-

Standard Selection: Choose a series of 5-7 standard compounds with known LogP values that bracket the expected LogP of this compound (e.g., from -1 to 3).

-

Chromatographic Conditions: Use a C18 reverse-phase HPLC column. The mobile phase should be an isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Analysis: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).

-

Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve. The linearity of this relationship is based on the principle that retention in reverse-phase chromatography is governed by partitioning, similar to the octanol-water system.

-

Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its capacity factor (k_sample).

-

LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of this compound from its log(k_sample) value.

Section 4: Synthesis and Application Context

Understanding the synthesis of a compound provides context for potential impurities and scalability. A plausible and common route to this compound involves the amidation of a corresponding ester precursor.

Synthetic Workflow:

The synthesis can be logically approached from 5-methoxypicolinic acid.

-

Esterification: The starting material, 5-methoxypicolinic acid, is first converted to its methyl or ethyl ester. This is a protective step for the carboxylic acid and facilitates purification. This can be achieved via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

-

Amidation: The resulting ester (e.g., methyl 5-methoxypicolinate) is then reacted with ammonia. This is typically done by bubbling ammonia gas through a solution of the ester in an alcohol like methanol, or by using a concentrated solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel. The nucleophilic ammonia displaces the methoxy group of the ester to form the primary amide.

Caption: Plausible Synthetic Pathway to this compound.

The physicochemical properties detailed in this guide are directly relevant to the potential applications of this compound. Its moderate predicted solubility and LogP suggest it could be a candidate for oral drug development.[2] These properties are essential for balancing the competing requirements of dissolving in the aqueous environment of the gastrointestinal tract and being sufficiently lipophilic to cross the lipid bilayers of intestinal cells.

Conclusion

This compound is a molecule with a defined set of physicochemical properties that make it a person of interest for further investigation in medicinal chemistry. Its balanced lipophilicity, potential for hydrogen bonding, and moderate polar surface area provide a solid foundation for designing molecules with favorable ADME profiles. The experimental protocols described herein offer a validated framework for researchers to confirm the predicted properties and further characterize this and related compounds. A data-driven understanding of these fundamental characteristics is indispensable for accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

-

PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 5-methylpicolinate. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methylquinoxaline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl 5-methylpicolinate. Chemsrc. [Link]

-

Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

MDPI. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]

-

Appendix I. NMR Spectra. [Link]

Sources

The Ascendancy of 5-Methoxypicolinamide Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the picolinamide core has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. This technical guide delves into a specific, and increasingly significant, subclass: the 5-methoxypicolinamide derivatives. While the broader picolinamide family has seen extensive investigation, this guide will focus on the unique contributions and therapeutic promise imparted by the 5-methoxy substitution, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanism of action, and burgeoning applications in medicinal chemistry.

The this compound Core: A Structural and Mechanistic Overview

The this compound scaffold is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position. This seemingly simple arrangement of functional groups bestows a unique combination of electronic and steric properties that are highly advantageous for drug design.

The Strategic Importance of the 5-Methoxy Group

The methoxy group (-OCH₃) is a common functional group in many natural products and approved drugs. Its inclusion at the 5-position of the picolinamide ring is a strategic choice that can profoundly influence a molecule's pharmacological profile. The methoxy group can modulate the electronic properties of the pyridine ring through both inductive and resonance effects, which in turn can affect the molecule's binding affinity to its biological target. Furthermore, it can enhance solubility and metabolic stability, crucial parameters for oral bioavailability. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.

The Picolinamide Moiety: A Versatile Hinge-Binding Element

The picolinamide core itself is a well-established "hinge-binding" motif, particularly in the context of kinase inhibition. The nitrogen atom of the pyridine ring and the adjacent amide group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available 5-methoxypicolinic acid. A general synthetic route involves the activation of the carboxylic acid, followed by coupling with a desired amine.

General Synthesis of N-Aryl-5-methoxypicolinamides

A common and versatile method for the synthesis of N-aryl-5-methoxypicolinamides is outlined below. This multi-step process begins with the conversion of 5-methoxypicolinic acid to its more reactive acid chloride, followed by amidation.

Experimental Protocol: Synthesis of N-Aryl-5-methoxypicolinamides

-

Acid Chloride Formation:

-

Suspend 5-methoxypicolinic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methoxypicolinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 5-methoxypicolinoyl chloride in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve the desired substituted aniline (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), in the same anhydrous solvent.

-

Add the aniline solution dropwise to the cooled acid chloride solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-5-methoxypicolinamide derivative.

-

Caption: General workflow for the synthesis of N-aryl-5-methoxypicolinamide derivatives.

Therapeutic Applications and Mechanism of Action

While research specifically targeting this compound derivatives is an emerging field, the broader picolinamide class has shown significant promise, particularly in oncology. By drawing parallels with structurally similar and well-studied picolinamides, we can infer the likely therapeutic targets and mechanisms of action for this subclass.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many picolinamide derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound scaffold is predicted to be a highly effective framework for the development of targeted kinase inhibitors.

Key Kinase Targets for Picolinamide Derivatives:

| Kinase Target | Role in Cancer | Reference Picolinamide Derivatives |

| VEGFR-2 | A key mediator of angiogenesis, essential for tumor growth and metastasis. | N-aryl picolinamides |

| Aurora Kinases | Serine/threonine kinases that regulate mitosis; often overexpressed in tumors. | N-methylpicolinamide-4-thiol derivatives |

| JAK2 | A tyrosine kinase involved in signaling pathways that control cell growth and proliferation. | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives |

This table is illustrative and based on data from related picolinamide scaffolds.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary mechanism of anticancer activity for many picolinamide derivatives is the inhibition of protein kinases. The this compound core, with its hinge-binding capabilities, can effectively compete with ATP for binding to the kinase active site. This competitive inhibition blocks the downstream signaling pathways that are essential for cancer cell function.

Spectroscopic Characterization of 5-Methoxypicolinamide: A Technical Guide for Researchers

Introduction

5-Methoxypicolinamide, a derivative of picolinamide, represents a scaffold of significant interest in medicinal chemistry and materials science. The amide moiety, coupled with the pyridine ring, offers a unique combination of hydrogen bonding capabilities and coordination sites, making it a valuable building block for supramolecular assemblies and novel pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations.

The molecular structure of this compound, with the systematic numbering of the pyridine ring, is illustrated below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons on the pyridine ring, the protons of the amide group, and the protons of the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H6 |

| ~7.95 | br s | 1H | NHa |

| ~7.40 | dd | 1H | H4 |

| ~7.05 | d | 1H | H3 |

| ~5.80 | br s | 1H | NHb |

| ~3.90 | s | 3H | OCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H3, H4, H6): The pyridine ring protons appear in the aromatic region (δ 7.0-8.5 ppm).

-

H6: This proton is ortho to the ring nitrogen, which is electron-withdrawing, leading to a significant downfield shift (~8.20 ppm). It is expected to appear as a doublet due to coupling with H4 (long-range) or H5 (if present, but here it's substituted).

-

H4: This proton is meta to the electron-donating methoxy group and ortho to the electron-withdrawing amide group. It will likely appear as a doublet of doublets due to coupling with H3 and H6. Its chemical shift is predicted to be around 7.40 ppm.

-

H3: This proton is ortho to the amide group and meta to the methoxy group. It is expected to be a doublet due to coupling with H4, appearing around 7.05 ppm.

-

-

Amide Protons (NH₂): The two protons of the primary amide group are diastereotopic and may appear as two broad singlets due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Their chemical shifts can be highly variable depending on the solvent and concentration. We predict them to be around 7.95 and 5.80 ppm.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.90 ppm. This upfield shift is characteristic of an electron-donating group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~155.0 | C5 |

| ~148.0 | C6 |

| ~145.0 | C2 |

| ~122.0 | C4 |

| ~115.0 | C3 |

| ~56.0 | OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position (~166.0 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (C2-C6):

-

C5: This carbon is directly attached to the electron-donating oxygen of the methoxy group, causing a significant downfield shift to around 155.0 ppm.

-

C6 and C2: These carbons are adjacent to the electronegative ring nitrogen and are thus deshielded, appearing at approximately 148.0 and 145.0 ppm, respectively. C2 is also attached to the carbonyl group.

-

C4 and C3: These carbons are further from the highly electronegative substituents and will appear more upfield, at roughly 122.0 and 115.0 ppm.

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an oxygen and will appear in the upfield region, around 56.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is standard.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Amide (NH₂) | Strong, broad (two bands) |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Methoxy (CH₃) | Medium |

| ~1680 | C=O stretch | Amide | Strong, sharp |

| 1600-1450 | C=C stretch | Aromatic ring | Medium-Strong |

| ~1250 | C-O stretch | Aryl ether | Strong |

| ~1050 | C-O stretch | Aryl ether | Strong |

Interpretation and Rationale:

-

N-H Stretching: The primary amide will show two characteristic broad bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group. Its position is influenced by conjugation with the aromatic ring.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine ring will result in several absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the aryl ether linkage of the methoxy group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal and record the sample spectrum.

-

Number of Scans: Co-add 16-32 scans for both the background and the sample to achieve a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 152 | [M]⁺, Molecular ion |

| 135 | [M - NH₃]⁺ |

| 124 | [M - CO]⁺ |

| 108 | [M - CONH₂]⁺ |

| 78 | Pyridine fragment |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 152.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for picolinamides include:

-

Loss of ammonia (NH₃) from the amide group, resulting in a fragment at m/z = 135.

-

Loss of carbon monoxide (CO) from the carbonyl group, leading to a fragment at m/z = 124.

-

Cleavage of the entire carbamoyl group (-CONH₂), giving a fragment at m/z = 108.

-

Further fragmentation can lead to the formation of a pyridine radical cation at m/z = 78.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its chemical structure. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a robust guide for the interpretation of experimental results. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is a critical step in any research and development endeavor involving this versatile molecule. The methodologies outlined in this guide are intended to be a practical resource for scientists, enabling the efficient and accurate characterization of this compound and its derivatives.

References

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

Imperial College London. NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 13C. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Picolinamide Core: A Privileged Scaffold in Drug Discovery and Beyond

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Scaffold

The picolinamide scaffold, a simple yet elegant fusion of a pyridine ring and an amide functional group, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a fundamental heterocyclic structure to a "privileged scaffold" is a testament to its remarkable versatility and enduring relevance in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of picolinamide compounds. We will delve into the core principles of their synthesis, dissect their diverse mechanisms of action, and survey their significant impact across a spectrum of therapeutic areas, from infectious diseases to oncology. For the discerning researcher and drug development professional, this guide aims to be a comprehensive resource, blending foundational knowledge with contemporary insights to inspire the next generation of picolinamide-based innovations.

I. Historical Perspectives and Key Milestones in Picolinamide Research

While the precise moment of the first synthesis of the parent picolinamide molecule is rooted in the early annals of organic chemistry, its emergence as a scaffold of significant biological interest is a more recent narrative. The picolinamide moiety's unique electronic and structural properties, particularly its capacity for metal chelation and hydrogen bonding, hinted at its potential to interact with biological macromolecules.

An early example of the exploration of picolinamide derivatives can be found in a 1963 patent detailing the production of 3-hydroxy-N-nitro-picolinamide, highlighting its utility as an intermediate for further chemical synthesis. This early work underscored the chemical tractability of the picolinamide core, paving the way for the creation of diverse compound libraries.

The latter half of the 20th century and the dawn of the 21st century witnessed an explosion of interest in picolinamide-based compounds, driven by advances in high-throughput screening and a deeper understanding of disease biology. Researchers began to appreciate the picolinamide scaffold not merely as a synthetic building block, but as a pharmacophoric element capable of imparting potent and selective biological activity. This realization has led to the development of picolinamide-containing molecules that have entered clinical trials and, in some cases, the market, solidifying the scaffold's importance in drug discovery.

II. The Art of Synthesis: Constructing the Picolinamide Core and its Analogs

The synthesis of picolinamide compounds is a mature field, offering a diverse toolkit for the medicinal chemist. The fundamental transformation is the formation of an amide bond between picolinic acid (or its derivatives) and an amine. The choice of synthetic route is often dictated by the complexity of the starting materials, the desired scale of the reaction, and the presence of sensitive functional groups.

Classical and Modern Approaches to Picolinamide Synthesis

A common and long-standing method involves the activation of the carboxylic acid of picolinic acid, typically by converting it to an acid chloride. This highly reactive intermediate then readily undergoes nucleophilic attack by an amine to form the desired picolinamide.

Experimental Protocol: Synthesis of N-Aryl Picolinamides via Acid Chloride Intermediate

-

Activation of Picolinic Acid: To a solution of picolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature or with gentle heating until the evolution of gas ceases, indicating the formation of the picolinoyl chloride.

-

Amine Coupling: In a separate flask, dissolve the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent.

-

Amide Formation: Slowly add the freshly prepared picolinoyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure N-aryl picolinamide.

While effective, the use of harsh chlorinating agents can be incompatible with sensitive substrates. Modern peptide coupling reagents offer a milder and often more efficient alternative. Reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P), facilitate amide bond formation under gentle conditions.[1]

Picolinamide as a Directing Group: A Foray into C-H Functionalization

Beyond its role as a pharmacophore, the picolinamide group has emerged as a powerful directing group in transition-metal-catalyzed C-H bond functionalization.[2] The nitrogen atom of the pyridine ring and the amide oxygen can chelate to a metal center, positioning it to activate a specific C-H bond on the substrate for further reaction. This strategy has enabled the synthesis of complex molecules with high regioselectivity. An efficient method for the subsequent cleavage of the picolinamide directing group is crucial for the utility of this approach, and protocols for this transformation have been developed.[3]

III. Unraveling the Mechanisms: How Picolinamides Exert Their Biological Effects

The biological activity of picolinamide compounds is as diverse as their chemical structures. They can interact with a wide array of biological targets, including enzymes, receptors, and protein-protein interfaces.

Targeting Microbial Pathogens: A Tale of Selectivity

A compelling example of the therapeutic potential of picolinamides is in the development of novel antibiotics. Researchers have successfully designed picolinamide derivatives that exhibit potent and selective activity against the pathogenic bacterium Clostridioides difficile.[1][4] Through meticulous structure-activity relationship (SAR) studies, it was discovered that subtle modifications to the picolinamide scaffold could dramatically enhance selectivity for C. difficile over other bacteria, including beneficial gut microbiota.[5] This selectivity is crucial for minimizing the disruption of the gut microbiome, a common and problematic side effect of broad-spectrum antibiotics.

Diagram: Structure-Activity Relationship of Picolinamides against C. difficile

Caption: Key structural modifications of the picolinamide scaffold that lead to potent and selective inhibitors of C. difficile.

Antifungal Activity: Inhibiting Essential Fungal Processes

Picolinamides have also demonstrated significant promise as antifungal agents. Certain benzamide and picolinamide compounds have been identified as inhibitors of Sec14p, a major phosphatidylinositol transfer protein in Saccharomyces cerevisiae.[6][7] This protein is essential for cell viability, and its inhibition leads to fungal cell death. The discovery of the co-crystal structure of a picolinamide inhibitor bound to Sec14p has provided a detailed understanding of the mechanism of inhibition and paves the way for the rational design of more potent antifungal drugs.[6]

In the realm of agricultural science, picolinamide-based fungicides have been developed to protect crops from devastating fungal diseases. Florylpicoxamid, a novel fungicide, was inspired by the natural product UK-2A.[8] It targets the Qi site of the mitochondrial cytochrome bc1 complex, a crucial component of the fungal respiratory chain.[9][10] This targeted inhibition disrupts energy production in the fungus, leading to its demise.

Diagram: Mechanism of Action of Picolinamide Fungicides

Caption: Picolinamide fungicides inhibit the cytochrome bc1 complex at the Qi site, disrupting the fungal electron transport chain and halting energy production.

A Spectrum of Therapeutic Applications

The versatility of the picolinamide scaffold extends to a wide range of other therapeutic areas:

-

Oncology: Picolinamide derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11] By blocking this signaling pathway, these compounds can stifle the growth of new blood vessels that tumors need to survive and metastasize.

-

Neurodegenerative Diseases: The potential of picolinamides as acetylcholinesterase (AChE) inhibitors is being explored for the treatment of Alzheimer's disease.[12] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds may help to improve cognitive function.

-

Cancer Epigenetics: Picolinamides have been identified as inhibitors of the WDR5-MLL1 protein-protein interaction, a critical driver in certain types of leukemia.[13] This represents a promising strategy for targeting the epigenetic machinery of cancer cells.

IV. Quantitative Data and Experimental Protocols

For the drug development professional, robust and reproducible data are paramount. The following table summarizes the biological activity of selected picolinamide compounds across different therapeutic targets.

Table 1: Biological Activity of Representative Picolinamide Compounds

| Compound Class | Target | Representative Compound | Biological Activity (IC50/MIC) | Reference |

| Antibacterial | C. difficile | Picolinamide 87 | MIC = 0.125 µg/mL | [1][4] |

| Antifungal | Sec14p (S. cerevisiae) | Compound 1 | IC50 = 13.5 µM | [6] |

| Fungicide | Cytochrome bc1 complex | Florylpicoxamid | EC50 = 0.0046 mg/L (vs. Z. tritici) | [10] |

| Anticancer | VEGFR-2 | Derivative 8j | IC50 = 12.5 µM (A549 cells) | [11] |

| Acetylcholinesterase Inhibitor | AChE | Compound 7a | IC50 = 2.49 µM | [12] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test picolinamide compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Preparation: Prepare a solution of acetylcholinesterase from a commercial source in the same buffer.

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Data Acquisition: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm every minute for a set duration using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and subsequently the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

V. Conclusion and Future Directions

The picolinamide scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry and beyond. Its rich history of derivatization and application, coupled with a deep and growing understanding of its mechanisms of action, ensures its continued relevance in the development of novel therapeutics and agrochemicals. The future of picolinamide research is bright, with ongoing efforts to explore new therapeutic targets, develop more efficient and sustainable synthetic methodologies, and harness the power of computational chemistry to design the next generation of picolinamide-based compounds with enhanced potency, selectivity, and drug-like properties. For researchers and scientists in the field, the picolinamide core remains a fertile ground for discovery and innovation.

References

-

Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991–995. [Link]

-

Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

-

Pries, V., Niewola-Spiess, J., Pries, M., Schattel, V., Ghidelli-Disse, S., Bödefeld, T., ... & Bracher, F. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e33872. [Link]

-